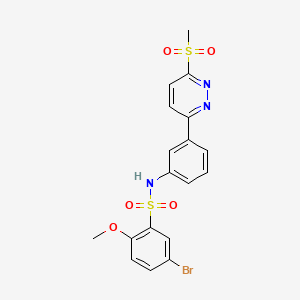

5-bromo-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

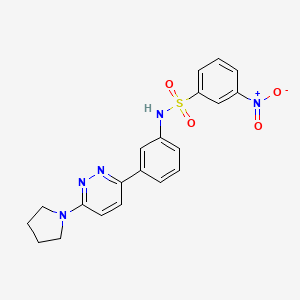

The compound of interest, 5-bromo-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, is a complex molecule that appears to be related to various sulfonamide derivatives with potential biological activities. Sulfonamides are a group of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

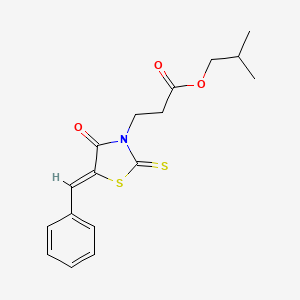

Synthesis Analysis

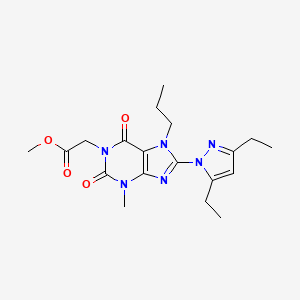

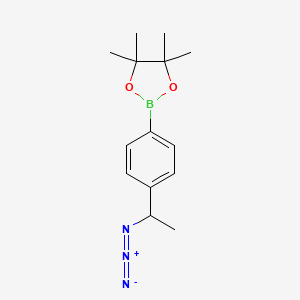

The synthesis of sulfonamide derivatives often involves the alkylation of azidobenzenesulfonamide or hydrazinobenzenesulfonamide with different alkyl or aryl halides. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo further intramolecular reactions to form various heterocyclic compounds . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry in generating diverse molecular structures.

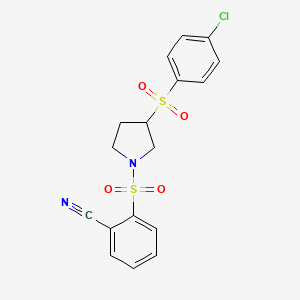

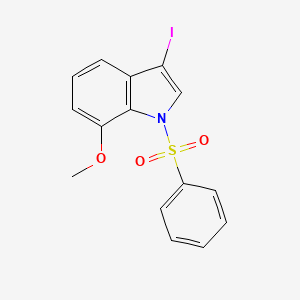

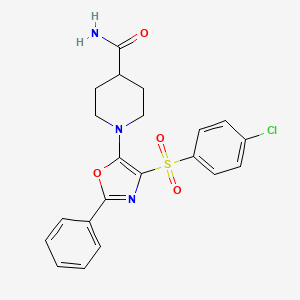

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution. For example, the crystal structure of a Schiff base sulfonamide derivative reveals the presence of enol-imine and keto-amine tautomers, which are important for understanding the compound's photochromic and thermochromic properties . Additionally, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insight into the coordination geometry around the bismuth atom, which is relevant for the molecular structure of related sulfonamide compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including nucleophilic substitutions and intramolecular cyclizations. The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and nucleophilic substitution, demonstrating the chemical versatility of the sulfonamide moiety .

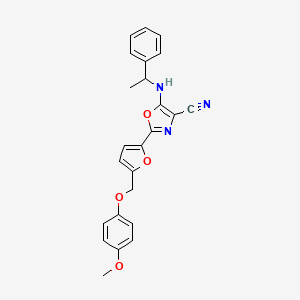

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity towards various reagents. Spectroscopic techniques such as IR, NMR, and MS are commonly used to characterize these compounds and confirm their identity . The presence of substituents such as methoxy, bromo, and methylsulfonyl groups can significantly affect these properties, influencing the compound's behavior in biological systems and its potential as a therapeutic agent.

properties

IUPAC Name |

5-bromo-2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O5S2/c1-27-16-8-6-13(19)11-17(16)29(25,26)22-14-5-3-4-12(10-14)15-7-9-18(21-20-15)28(2,23)24/h3-11,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPJHAIKIHJKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)